Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-
Description
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- is a thiourea derivative characterized by a benzene ring substituted with a thioamide group (-C(S)NH₂) at position 1, a methyl group at position 4, and a 3,4-dichlorophenyl moiety attached to the nitrogen atom. This compound’s structure imparts distinct physicochemical properties, including high lipophilicity (predicted XlogP ≈ 4.5–5.0) due to the electron-withdrawing chlorine atoms and aromatic systems.
Properties
CAS No. |
127351-05-7 |
|---|---|
Molecular Formula |
C14H11Cl2NS |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C14H11Cl2NS/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
IFEUPGWJMCGPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- typically involves the reaction of 3,4-dichlorophenyl isocyanate with various amines or amino acids. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with 4-methylbenzenecarbothioamide under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agricultural Applications
Pesticidal Activity
One of the prominent applications of benzenecarbothioamide derivatives is in the development of pesticidal compositions aimed at controlling phytopathogenic microorganisms. For example, a patent describes methods for preventing infestations caused by Corynespora cassiicola, which is known to affect various crops. The compound can be part of formulations that enhance the efficacy of existing pesticides, providing a synergistic effect that improves crop protection against diseases .
Herbicidal Properties
Additionally, benzenecarbothioamide compounds have been investigated for their herbicidal activity . Research indicates that these compounds can be combined with other herbicides to create synergistic formulations that effectively control both monocotyledonous and dicotyledonous weeds. This application is particularly relevant in crops such as maize and cotton, where effective weed management is crucial for yield improvement .
Medicinal Chemistry Applications
Anticancer Properties
In the realm of medicinal chemistry, benzenecarbothioamide derivatives have shown potential as anticancer agents . A study highlighted the synthesis of related thiazolidinone derivatives that exhibited significant anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzene ring can enhance the anticancer efficacy, indicating a promising avenue for drug development .
Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific biological pathways. For instance, compounds derived from benzenecarbothioamide may interact with protein kinases that are crucial in cancer progression, offering a targeted approach to treatment .
Case Study 1: Antifungal Efficacy
A recent study demonstrated that certain derivatives of benzenecarbothioamide exhibited antifungal properties against Candida albicans. The research involved in vitro testing where the compound's effectiveness was compared with standard antifungal agents, showing a notable inhibition rate which suggests its potential as a therapeutic agent .
Case Study 2: Synergistic Herbicides
In agricultural research, combinations of benzenecarbothioamide with other herbicides were tested for synergistic effects on weed control. The results indicated that these combinations not only improved weed management but also reduced the required dosage of individual herbicides, leading to lower environmental impact and cost savings for farmers .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Agriculture | Pesticide formulations | Effective against Corynespora cassiicola |
| Herbicide combinations | Synergistic effects on weed control | |
| Medicinal Chemistry | Anticancer agents | Significant activity against cancer cell lines |
| Antifungal agents | Notable inhibition against Candida albicans |
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . This inhibition is often mediated through the formation of stable complexes with the target enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- with its closest analog, 4-chloro-N-(4-methylphenyl)benzenecarbothioamide (CAS: 95236-95-6), and other dichlorophenyl-containing derivatives:
Key Observations:
- Hydrogen Bonding: The thioamide group (-C(S)NH₂) in both thiourea derivatives provides one hydrogen bond donor, whereas urea analogs (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) exhibit two donors, influencing solubility and target interactions .
- Steric Effects : The 3,4-dichlorophenyl group introduces steric hindrance, which may affect binding to biological targets compared to less substituted analogs.
Nuclear Magnetic Resonance (NMR)
These shifts are consistent with electron-withdrawing effects of chlorine atoms .
Biological Activity
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- (CAS No. 10278-50-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9Cl2NS |
| Molecular Weight | 282.2 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)benzenecarbothioamide |
| InChI Key | WNKKGJFPNJKUPB-UHFFFAOYSA-N |
Benzenecarbothioamide functions through various mechanisms depending on its target. Primarily, it inhibits certain enzymes by binding to their active sites, which leads to antimicrobial and anticancer effects. The specific pathways involved vary based on the biological context and target enzymes.
Antimicrobial Activity
Research indicates that Benzenecarbothioamide exhibits promising antimicrobial properties. In a comparative study with triclocarban (TCC), certain derivatives showed enhanced activity against Staphylococcus aureus and Enterococcus faecalis, two significant pathogens responsible for nosocomial infections.
Minimum Inhibitory Concentration (MIC) Results
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2bF | 8 | Staphylococcus aureus |
| 2eC | 8 | Enterococcus faecalis |
| TCC | 16 | Staphylococcus aureus |
These results suggest that modifications to the aryl moiety can enhance antimicrobial efficacy, particularly with halogen substituents like chlorine .
Anticancer Activity
The anticancer potential of Benzenecarbothioamide has been explored through various studies. One notable study evaluated its effects on human macrophage cell lines (U-937) and demonstrated significant antiproliferative activity compared to standard drugs like etoposide.
Cytotoxicity Data
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 2bF | 24.5 ± 0.9 | MCF-10A (non-tumoral) |
| 2bG | 24.9 ± 1.2 | MCF-10A (non-tumoral) |
| Etoposide | - | U-937 |
The cytotoxicity values indicate that while the compounds exhibit some toxicity at higher concentrations, they remain significantly more effective against cancer cells than non-tumoral cells at their MIC values .
Case Studies
- Study on Alzheimer’s Disease : Research has shown that compounds similar to Benzenecarbothioamide can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The study found that certain derivatives exhibited strong AChE inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Efficacy Against Nosocomial Pathogens : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties. The findings indicated that compounds with dichloro substitutions were particularly effective against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. How can researchers determine the purity and critical physical properties of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-?
- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with reference to analytical standards, as demonstrated in metabolite purity validation (>99.5%) for structurally related compounds . Physical properties such as density (1.266 g/cm³) and boiling point (358.5°C) should be measured using calibrated instruments like a densitometer and differential scanning calorimetry (DSC). Melting point determination, though not explicitly reported for this compound, can follow protocols used for analogous benzenecarbothioamide derivatives .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure. For example, and NMR chemical shifts and coupling constants (-values) should be analyzed to identify substituent positions on the aromatic ring and methyl groups, as detailed for structurally similar dichlorophenyl-containing compounds . X-ray crystallography using software like ORTEP-3 can further validate three-dimensional molecular geometry .
Q. Which solvents are optimal for synthesis and solubility studies?
- Methodological Answer : Solubility screening should include polar aprotic solvents (e.g., DMSO, acetone) and alcohols (e.g., methanol), as these are commonly used in HPLC-grade purification for related compounds . Solvent stability tests under varying temperatures and pH conditions are recommended to avoid decomposition during reactions.
Advanced Research Questions
Q. How can contradictions in NMR data be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic molecular behavior. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguities in proton-carbon correlations. Compare observed shifts with literature data for analogous compounds, such as dichlorophenyl-substituted indazole derivatives, where -values for aromatic protons range between 7.2–8.5 ppm depending on substituent positions . Computational tools like density functional theory (DFT) can predict chemical shifts to validate experimental data.
Q. What experimental approaches are suitable for studying metabolic pathways or environmental degradation?
- Methodological Answer : Radiolabeled isotopic tracing (e.g., -labeled compounds) can track metabolic products in biological systems. Liquid chromatography-mass spectrometry (LC-MS) is critical for identifying metabolites, as shown in studies of N-(3,4-dichlorophenyl) urea derivatives . Environmental degradation studies should simulate natural conditions (e.g., UV exposure, microbial activity) and quantify breakdown products using validated EPA or FDA multiresidue methods .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., varying halogen substituents, methyl group positions) using protocols from indazole-quinazoline hybrid syntheses (68–84% yields) . Test biological activity (e.g., herbicidal or enzymatic inhibition) using dose-response assays. Statistical modeling (e.g., QSAR) can correlate structural features with activity, leveraging data from pesticidal analogs like chloranocryl .
Q. What computational tools are recommended for modeling interactions with biological targets?
- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Pair this with molecular dynamics (MD) simulations to assess stability of ligand-target complexes. Validate predictions using in vitro assays, such as enzyme inhibition studies, as applied to related urea derivatives .
Data Analysis and Reproducibility
Q. How to address inconsistencies in crystallographic data between experimental and computational models?
- Methodological Answer : Refine X-ray diffraction data using software like SHELXL, and cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles . Discrepancies in torsion angles or packing arrangements may arise from crystal lattice effects; compare multiple datasets from independent syntheses to confirm reproducibility.
Q. What strategies ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document reaction conditions (e.g., stoichiometry, temperature, catalyst loading) meticulously. Use inert atmospheres (N/Ar) to prevent oxidation, as employed in the synthesis of dichlorophenyl-containing heterocycles . Purity thresholds (>95% by HPLC) should be enforced at each synthetic step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
